molecular formula C16H11FN2O5S2 B2407460 (Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid CAS No. 500202-92-6

(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid

Cat. No. B2407460
CAS RN: 500202-92-6
M. Wt: 394.39
InChI Key: ALYMXOLJXZPQNH-WZUFQYTHSA-N
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Description

“(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C12H8FNO3S2 .


Molecular Structure Analysis

The compound has a molecular weight of 297.329 . It consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

The compound has a linear formula of C12H8FNO3S2 and a molecular weight of 297.329 . More research is needed to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Several studies have synthesized derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin, which have shown antibacterial activity, particularly against Gram-positive bacteria. These compounds, including variations of thioxothiazolidin-acetic acid derivatives, have been tested and found to exhibit antimicrobial activities against a range of pathogens, including Staphylococcus aureus and Bacillus subtilis for Gram-positive bacteria, as well as Escherichia coli and Pseudomonas aeruginosa for Gram-negative bacteria. Some compounds have demonstrated similar or higher activity compared to reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018), (Abd Alhameed et al., 2019).

Antifungal Properties

Compounds with thioxothiazolidin-acetic acid backbones have also been investigated for their antifungal properties. Certain derivatives showed strong inhibition against Candida species and Trichosporon asahii, highlighting the potential for these compounds in treating fungal infections (Doležel et al., 2009).

Anti-inflammatory and Analgesic Activities

The synthesis of new derivatives has led to compounds with significant anti-inflammatory and analgesic activities. These activities were evaluated against models like carrageenan-induced rat paw edema and the writhing test in mice, with several compounds showing promising results. These findings suggest potential applications in developing therapies for inflammation and pain management (Khalifa & Abdelbaky, 2008).

Potential Anti-cancer Properties

Research into the application of thioxothiazolidin-acetic acid derivatives extends into oncology, with some novel syntheses aiming to explore anticancer activities. Derivatives have been tested against various cancer cell lines, including lung, breast, and central nervous system cancers, showing anticancer activity at low concentrations compared to reference drugs. This highlights the potential for these compounds to contribute to the development of new cancer treatments (Hammam et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Further studies are required to understand its biological activity and potential applications .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5S2/c17-9-3-1-8(2-4-9)5-11-15(24)19(16(25)26-11)10-6-12(20)18(14(10)23)7-13(21)22/h1-5,10H,6-7H2,(H,21,22)/b11-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYMXOLJXZPQNH-WZUFQYTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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